Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate typically involves multiple steps, starting with the protection of amines using the tert-butoxycarbonyl (BOC) group. The reaction conditions often require aqueous environments and the presence of a base such as sodium hydroxide. The BOC group can be added to amines under these conditions using di-tert-butyl dicarbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate
Ethyl 5-(1-{[(tert-butoxy)carbonyl]methyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness: Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate stands out due to its specific structural features, such as the presence of the pyrrolidinyl group and the oxadiazole ring
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Properties
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-5-20-12(18)10-15-11(22-16-10)9-7-6-8-17(9)13(19)21-14(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKLZEONTPHOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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